3-Ethylcyclohexanone
Overview
Description
3-Ethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethylcyclohexanone consists of a six-membered carbon ring (cyclohexane) with a ketone functional group (C=O) and an ethyl group (C2H5) attached .
Physical And Chemical Properties Analysis
3-Ethylcyclohexanone has a density of 0.9±0.1 g/cm3, a boiling point of 184.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.1±3.0 kJ/mol and a flash point of 58.5±10.7 °C . The compound has a molar refractivity of 37.1±0.3 cm3, and it has one freely rotating bond .
Scientific Research Applications
- Cyclohexanone is used in the study of organic stereochemistry . This involves the investigation of the conformational features of cyclohexanone, its geometry, stability, and torsion angles .
- The methods involve the study of 2-Alkyl, 3-Alkyl, and 4-Alkyl Ketone effects with examples . It also includes the stereochemical aspects of the addition of nucleophiles to cyclohexanones .
- The results show that cyclohexanone exists almost exclusively (99% at 25 °C) in the chair form and only a small amount (~ 1%) in skew–boat forms .
- Cyclohexanone is used in the selective oxidation to adipic acid . This involves the use of a catalytic system consisting of transition metals Co 2+ and Mn 2+ and alkyl nitrites R-ONO for the oxidation of cyclohexanone with oxygen to adipic acid .
- The method involves the use of molecular oxygen in the presence of alkyl nitrites and transition metals .
- The results of this application are not provided in the source .
Organic Stereochemistry
Selective Oxidation
properties
IUPAC Name |
3-ethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRHAUJJJBXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281283 | |
Record name | 3-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclohexanone | |
CAS RN |
22461-89-8 | |
Record name | NSC21117 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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